molecular formula C24H24N4O B607975 7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

Cat. No.: B607975
M. Wt: 384.5 g/mol
InChI Key: VPVLPCIBKVWFDT-UHFFFAOYSA-N
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Description

HS-1371 is a potent inhibitor of receptor-interacting protein kinase 3 (RIP3). It specifically targets RIP3 and modulates its activity. The compound has garnered attention due to its potential therapeutic applications in various fields.

Preparation Methods

Synthetic Routes:: HS-1371 can be synthesized using several routes. One common method involves the following steps:

    Starting Material: Begin with suitable precursors or intermediates.

    Key Reactions: Perform key reactions, such as cyclization or condensation, to form the core structure of HS-1371.

    Purification: Isolate and purify the compound.

Reaction Conditions:: The specific reaction conditions depend on the synthetic route chosen. These may involve temperature, solvent, catalysts, and reaction times.

Industrial Production:: For industrial-scale production, manufacturers optimize the synthetic process to achieve high yields and purity. Large-scale synthesis typically involves batch or continuous processes.

Chemical Reactions Analysis

HS-1371 undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: HS-1371 can undergo substitution reactions, replacing specific atoms or groups.

    Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.

    Major Products: The resulting products depend on the specific reaction conditions.

Scientific Research Applications

HS-1371 has found applications in:

    Chemistry: As a tool compound for studying RIP3-related pathways.

    Biology: Investigating cell death mechanisms and signaling pathways.

    Medicine: Potential therapeutic use in diseases involving RIP3 dysregulation.

    Industry: Developing RIP3-targeted drugs.

Mechanism of Action

HS-1371 inhibits RIP3 by binding to its ATP-binding pocket. This prevents ATP binding and disrupts RIP3 enzymatic activity. The compound’s effects may involve downstream signaling pathways related to cell death and inflammation.

Comparison with Similar Compounds

HS-1371 stands out due to its specificity for RIP3. Similar compounds include :

  • [Compound A]: Shares structural features but lacks RIP3 selectivity.
  • [Compound B]: Has broader kinase inhibition but lower potency against RIP3.

Properties

IUPAC Name

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVLPCIBKVWFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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